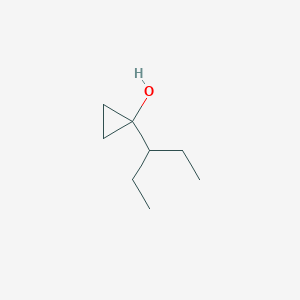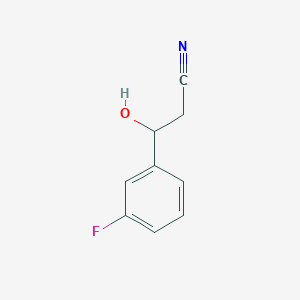
3-(3-Fluorophenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of the aldehyde, followed by protonation to form the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluorophenyl)-3-oxopropanenitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 3-(3-Fluorophenyl)-3-hydroxypropanamine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)-3-oxopropanenitrile
Reduction: 3-(3-Fluorophenyl)-3-hydroxypropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile depends on its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)-3-hydroxypropanenitrile
- 3-(3-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(3-Methylphenyl)-3-hydroxypropanenitrile
Uniqueness
3-(3-Fluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding properties compared to other similar compounds with different substituents. The specific arrangement of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2 |
Clave InChI |
TZZRXURUNZLIGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



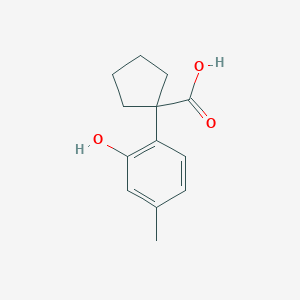
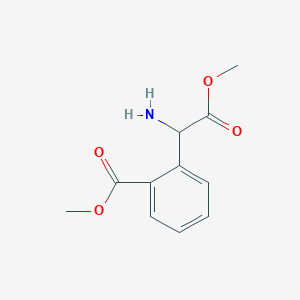
aminehydrochloride](/img/structure/B13588167.png)
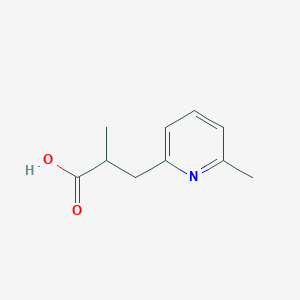
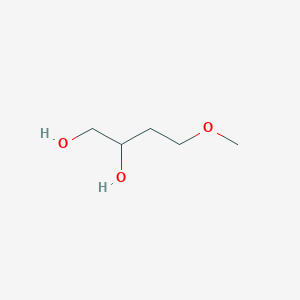
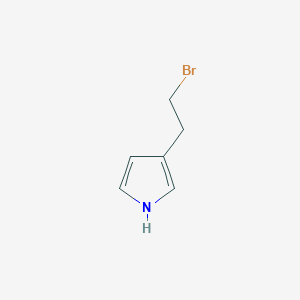
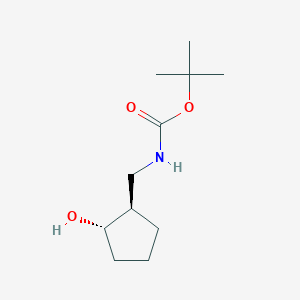
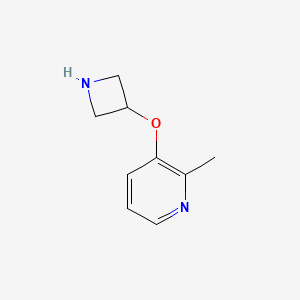
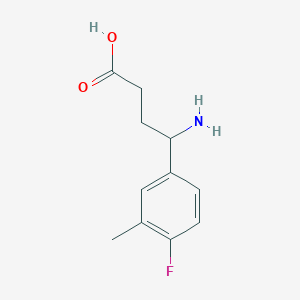
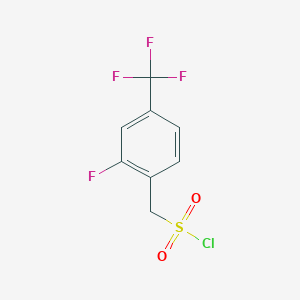
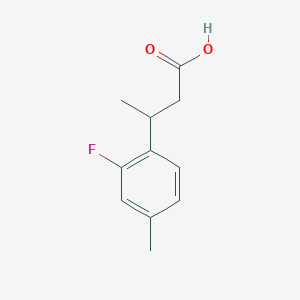
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
